molecular formula C14H17N5 B7968659 6-benzyl-5H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine

6-benzyl-5H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine

Cat. No.: B7968659
M. Wt: 255.32 g/mol
InChI Key: KIZNHYXDBHJMLV-UHFFFAOYSA-N
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Description

6-benzyl-5H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine is a heterocyclic organic compound. It is part of the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidine core with benzyl and diamine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-5H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with benzyl chloride under basic conditions to form the intermediate, followed by cyclization with formamide to yield the desired pyrido[4,3-d]pyrimidine core. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-5H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

6-benzyl-5H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-5H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2,(H4,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZNHYXDBHJMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N=C2N)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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